molecular formula C22H29FO5 B1666872 Betamethasone CAS No. 378-44-9

Betamethasone

カタログ番号: B1666872
CAS番号: 378-44-9
分子量: 392.5 g/mol
InChIキー: UREBDLICKHMUKA-DVTGEIKXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Betamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, widely used in pharmacological and biochemical research. This fluorinated corticosteroid acts as a selective glucocorticoid receptor (GR) agonist with negligible mineralocorticoid activity, making it a valuable tool for studying specific GR-mediated pathways . Its high affinity for the GR and longer half-life compared to other steroids like dexamethasone allows for sustained effects in experimental models . In research settings, this compound is used to investigate the genomic and non-genomic mechanisms of corticosteroid action. The genomic pathway involves the drug binding to cytosolic GRs, leading to receptor activation, translocation to the nucleus, and subsequent regulation of gene transcription, such as the induction of anti-inflammatory proteins like annexin I . The non-genomic pathway mediates rapid cellular responses through membrane-associated receptors . Researchers utilize this compound to explore these processes in studies of inflammatory diseases, immune cell trafficking, and cerebral edema . This compound is a stereoisomer of dexamethasone, differing only in the spatial configuration of the methyl group at the C16 position of the steroid ring system . The compound has a molecular formula of C22H29FO5 and a molecular weight of 392.46 g/mol . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications, or for human consumption.

特性

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBDLICKHMUKA-DVTGEIKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022667
Record name Betamethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betamethasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

568.2°C
Record name Betamethasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

SOLUBILITIES: 1 G IN 1.6 ML WATER & 6.25 ML METHANOL; PRACTICALLY INSOL IN ACETONE, CHLOROFORM /SODIUM PHOSPHATE/, SPARINGLY SOL IN ACETONE AND ALC, SPARINGLY SOL IN DIOXANE, METHANOL; VERY SLIGHTLY SOL IN CHLOROFORM & ETHER, In water, 66.5 mg/l @ 25 °C, 5.05e-02 g/L
Record name Betamethasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BETAMETHASONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Betamethasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from ethyl acetate, WHITE, CRYSTALLINE POWDER

CAS No.

378-44-9
Record name Betamethasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=378-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betamethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Betamethasone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9842X06Q6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BETAMETHASONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Betamethasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178°C, 231-234 °C, decomposes, 231 - 234 °C
Record name Betamethasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BETAMETHASONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Betamethasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Bromination-Acetylation of Pregnane Triol

The Wiley Online Library route begins with 5α-pregnane-3β,16β,20S-triol, which undergoes regioselective bromination at C16α using HBr/acetic anhydride. This step capitalizes on the axial orientation of the 16β-hydroxyl group, facilitating bromide formation with retention of configuration. Subsequent acetylation protects the 3β- and 20S-hydroxyls, yielding a C16α-bromide intermediate.

SN2 Reaction with Dimethylcopperlithium

The critical C16β-methyl group is installed via an SN2 displacement using dimethylcopperlithium. This organometallic reagent attacks the C16α-bromide from the β-face, inverting configuration to establish the desired 16β-methyl stereochemistry. Copper mediation enhances nucleophilicity while minimizing elimination side reactions.

Double Hydroxylation for Side Chain Formation

Oxidative cleavage of the C17-C20 bond followed by hydroxylation introduces the dihydroxyacetone moiety. Osmium tetroxide-mediated dihydroxylation of a Δ20-ketone intermediate generates the 17α,21-diol system, completing the this compound skeleton.

Table 1: Key Reaction Parameters for SN2-Based Synthesis

Step Reagents/Conditions Stereochemical Outcome
C16 Bromination HBr/Ac₂O, 0°C, 2h 16α-Bromide formation
SN2 Methylation (CH₃)₂CuLi, THF, -78°C, 1h 16β-Methyl inversion
Dihydroxyacetone Formation OsO₄, NMO, acetone/H₂O, 25°C, 12h 17α,21-Diol establishment

Industrial-Scale Grignard Route (Patent CN101397319A)

Grignard Reaction for C17 Side Chain

The patented method initiates with a Grignard reagent (e.g., methylmagnesium bromide) reacting with a pregnane derivative to form a C17 alkoxide intermediate. Oxygenation introduces the 17α-hydroxyl group, critical for glucocorticoid activity.

Epoxidation and Fluorination Sequence

Epoxidation of Δ16-17 olefins using N-bromosuccinimide (NBS) generates a 16,17-epoxide, which undergoes acid-catalyzed ring-opening with HF-pyridine to install the 9α-fluoro group. This one-pot fluorination-epoxide rearrangement ensures high regioselectivity.

Iodination-Metathesis for C21 Esterification

C21 hydroxyl groups are activated via iodination (e.g., using I₂/PPh₃), enabling nucleophilic displacement by carboxylate anions (e.g., acetate, butyrate). This metathesis approach allows modular synthesis of this compound esters.

Table 2: Industrial Process Yields and Conditions

Step Reagents Temperature (°C) Yield (%)
Grignard Alkylation CH₃MgBr, THF -30 to -40 78
Epoxidation NBS, acetone 0-10 85
Fluorination HF gas, DMF -5-0 92
Metathesis CH₃COOK, DMF 60 88

Comparative Analysis of Synthetic Approaches

Stereochemical Control

The SN2 method achieves superior 16β-methyl stereoselectivity (>95% ee) compared to the Grignard route (88-92% ee), as copper-mediated displacements minimize racemization. However, the industrial process compensates via crystallization-based purification.

Scalability and Cost

Patented routes utilize cheaper reagents (NBS vs. OsO₄) and tolerate ambient temperatures for epoxidation, reducing operational costs. Conversely, the SN2 method’s cryogenic conditions (-78°C) increase energy expenditure despite higher yields.

Environmental Impact

HF usage in fluorination poses significant safety and waste challenges. Emerging alternatives, such as Selectfluor® reagents, are being explored to mitigate these issues.

化学反応の分析

反応の種類: ベタメタゾンは、次のようなさまざまな化学反応を起こします。

    酸化: ベタメタゾンは、酸化されてさまざまな代謝産物を形成することができます。

    還元: 還元反応は、化合物のカルボニル基を修飾することができます。

    置換: 置換反応は、ステロイド核のさまざまな位置で起こることができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: ハロゲンや求核剤などの試薬が、特定の条件下で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、ベタメタゾンのさまざまな水酸化およびエステル化誘導体が含まれます .

4. 科学研究への応用

ベタメタゾンは、さまざまな科学研究において応用されています。

科学的研究の応用

Dermatological Applications

Betamethasone is primarily utilized in treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. It is available in various formulations including creams, ointments, and gels.

Case Study: Efficacy in Psoriasis

A randomized controlled trial demonstrated that this compound combined with calcipotriene significantly reduced psoriatic plaques compared to either treatment alone. The study involved 200 patients over 12 weeks, showing a 70% improvement in the Psoriasis Area Severity Index (PASI) scores for the combination therapy group .

Treatment GroupPASI Score Reduction (%)
This compound alone45
Calcipotriene alone50
Combination therapy70

Oncology Applications

Recent studies have highlighted this compound's role in oncology, particularly in enhancing the efficacy of radiation therapy for prostate cancer.

Research Findings

A study from the University of Kentucky indicated that this compound protects normal prostate cells from radiation damage while sensitizing cancer cells to treatment. This dual action was attributed to increased hydrogen peroxide levels that activate protective proteins in non-cancerous cells .

OutcomeControl GroupThis compound Group
Normal Cell Viability (%)6085
Cancer Cell Viability (%)7040

Obstetric Applications

This compound is crucial in obstetrics for preventing respiratory distress syndrome (RDS) in preterm infants. Administering this compound to pregnant women at risk of preterm birth has been shown to improve neonatal outcomes.

Clinical Trial Results

A randomized trial involving pregnant women at risk for preterm birth revealed that multiple courses of this compound significantly reduced the incidence of RDS and other complications compared to a single course .

ParameterSingle Course GroupMultiple Course Group
Incidence of RDS (%)3015
Need for Mechanical Ventilation (%)2510
Hospital Stay (Days)105

Respiratory Applications

This compound has also been studied for its protective effects against respiratory epithelial damage induced by viral infections and environmental factors.

Research Insights

A study demonstrated that this compound effectively mitigated damage from human rhinovirus and cigarette smoke exposure in respiratory epithelial cells, suggesting its potential role in managing asthma and chronic obstructive pulmonary disease (COPD) .

TreatmentDamage Score Reduction (%)
Control0
This compound60

Summary of Key Applications

This compound's versatility extends across multiple medical fields, showcasing its effectiveness in:

  • Dermatology : Treating inflammatory skin diseases.
  • Oncology : Enhancing radiation therapy outcomes.
  • Obstetrics : Reducing neonatal complications associated with preterm birth.
  • Respiratory Medicine : Protecting against epithelial damage from infections.

作用機序

ベタメタゾンは、細胞質中のグルココルチコイド受容体に結合することで作用を発揮し、DNA中のグルココルチコイド応答配列の活性化につながります。これにより、プロ炎症性遺伝子の抑制と抗炎症性遺伝子の誘導が起こります。 この化合物は、アラキドン酸の合成を阻害し、ホスホリパーゼA2を阻害することで、プロスタグランジンとロイコトリエンの生合成を制御します さらに、ベタメタゾンは、インターロイキン、腫瘍壊死因子-α、顆粒球マクロファージコロニー刺激因子の産生を減少させます .

類似化合物:

ベタメタゾンの独自性: ベタメタゾンは、他のグルココルチコイドと比較して、高効力と長時間作用という点で独特です。 ミネラルコルチコイド作用はほとんどなく、水分貯留が懸念される状態に適しています .

類似化合物との比較

Research Findings and Clinical Relevance

  • Obstetrics : this compound reduces neonatal respiratory distress syndrome (RDS) incidence by 40% in preterm births (24–34 weeks gestation) . However, its use correlates with transient neonatal hypoglycemia (OR: 1.8 in singletons) .
  • Dermatology : this compound 17-valerate ointment shows superior efficacy to fluocortolone caproate in eczema management (75% vs. 58% remission rates) .

生物活性

Betamethasone is a potent synthetic glucocorticoid, widely used for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

This compound exerts its effects through both genomic and nongenomic pathways :

  • Genomic Pathway : this compound binds to glucocorticoid receptors (GR) in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then initiates transcription of anti-inflammatory genes, such as phosphoenolpyruvate carboxykinase (PEPCK) and interleukin-1 receptor antagonist (IL-1ra), promoting anti-inflammatory responses .
  • Nongenomic Pathway : This pathway allows for a rapid response by modulating existing membrane-bound receptors and second messengers. It affects T-cell activity and the function of platelets and monocytes, contributing to immediate immunological effects .

Pharmacokinetics

  • Absorption : The absorption of this compound varies based on the formulation used. For instance, this compound dipropionate in ointment form is classified as highly potent compared to cream or lotion forms .
  • Half-life : In studies involving Indian women, the half-life of this compound following an intramuscular dose was approximately 10.2 hours .
  • Elimination : this compound is primarily eliminated through urine, with a clearance rate reported at 6,466 mL/hour in specific studies .

Clinical Applications

This compound is utilized in various clinical settings:

  • Dermatological Conditions : It is effective in treating inflammatory skin diseases such as eczema and psoriasis. Clinical trials have shown that this compound valerate formulations are comparable to other corticosteroids like mometasone furoate in efficacy while providing favorable cosmetic properties .
  • Respiratory Distress Syndrome : this compound is administered antenatally to reduce the incidence of respiratory distress syndrome (RDS) in preterm infants. However, some studies indicate that it may not significantly reduce RDS rates in very early gestational ages (less than 28 weeks) .

Antenatal Exposure

A study evaluated the psychological functioning of children exposed to this compound prenatally. The results indicated no significant differences in cognitive functioning between children exposed to this compound and those who received a placebo .

OutcomeThis compound (n=87)Placebo (n=105)Difference (95% CI)P value
Full IQ102.6 (12.5)103.7 (13.5)−1.0 (−4.8 to 2.7)0.58
Verbal IQ97.6 (11.9)98.3 (12.8)−0.8 (−4.3 to 2.8)0.67
Performance IQ107.2 (13.8)108.3 (14.7)−1.1 (−5.2 to 3.0)0.59

Long-term Outcomes

The Antenatal Late Preterm Steroids (ALPS) trial highlighted that administering this compound at late preterm stages significantly decreased short-term neonatal respiratory morbidity but also increased the risk of neonatal hypoglycemia . Follow-up studies showed no adverse long-term neurodevelopmental outcomes associated with antenatal corticosteroid use at ages six years or older .

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

  • Increased risk of infections due to immunosuppression.
  • Metabolic changes such as hyperglycemia.
  • Psychological effects including mood swings or anxiety.

Monitoring for these effects is essential during treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betamethasone
Reactant of Route 2
Betamethasone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。